Méthochlorure de bicuculline

Vue d'ensemble

Description

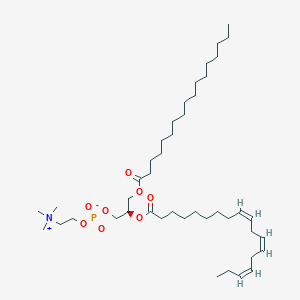

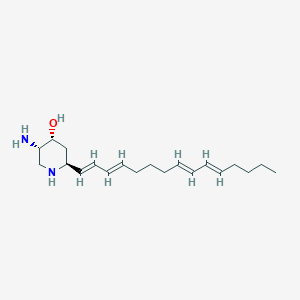

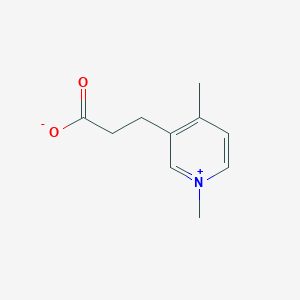

Bicuculline methochloride, also known as Bicuculline methochloride, is a useful research compound. Its molecular formula is C21H20ClNO6 and its molecular weight is 417.8 g/mol. The purity is usually 95%.

The exact mass of the compound Bicuculline methochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bicuculline methochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicuculline methochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurosciences : Investigation de la synchronie neuronale et des troubles

Le méthochlorure de bicuculline joue un rôle essentiel dans l'étude du rôle de la neurotransmission GABAergique dans la synchronie neuronale. Les chercheurs l'ont utilisé pour comprendre les réponses auditives en état stable (ASSR) chez le rat, qui sont cruciales pour tester l'intégrité des circuits neuronaux. Des oscillations gamma anormales dans les ASSR sont observées dans la schizophrénie, et le this compound aide à élucider la contribution du récepteur GABA_A à la génération des ASSR .

Pharmacologie : Comprendre l'antagonisme des récepteurs

En recherche pharmacologique, le this compound sert d'antagoniste de référence pour les récepteurs GABA_A. Son utilisation a permis d'obtenir des informations significatives sur la biologie moléculaire et la physiologie de ces récepteurs, contribuant à la découverte de nouveaux antagonistes avec une sélectivité accrue pour diverses sous-classes de récepteurs GABA .

Neurophysiologie : Modulation de la transmission synaptique inhibitrice

Le this compound est couramment utilisé à des concentrations de 100 µM et plus pour inhiber les courants postsynaptiques inhibiteurs (IPSC) évoqués et spontanés, médiés par les GABA_A-R, dans les neurones corticaux de souris. Cette application est essentielle pour les études visant à réduire les niveaux d'inhibition et à explorer la dynamique de la transmission synaptique .

Biologie du développement : Évaluation de la formation du réseau neuronal

Le composé est également utilisé en biologie du développement pour étudier les activités spontanées et évoquées des neurones hippocampiques embryonnaires en culture in vitro. En ajoutant du this compound, les chercheurs peuvent observer des changements dans le comportement neuronal, éclairant la formation et la modulation des réseaux neuronaux .

Mécanisme D'action

- Bicuculline methochloride primarily targets ionotropic GABAA receptors. These receptors are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these receptors, bicuculline disrupts the inhibitory influence of gamma-aminobutyric acid (GABA) on the target neuron .

- The absence of GABA-mediated inhibition results in increased neuronal firing and altered neurotransmission .

- Downstream effects include altered synaptic transmission, excitatory responses, and potential convulsions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Bicuculline methochloride primarily functions as a GABA A receptor antagonist, blocking the inhibitory action of GABA by binding to the receptor’s ionotropic sites . This interaction prevents the passage of chloride ions across the cell membrane, thereby reducing the inhibitory influence on target neurons . Additionally, bicuculline methochloride can block calcium-activated potassium (SK) channels, further influencing neuronal excitability .

Cellular Effects

Bicuculline methochloride exerts significant effects on various cell types, particularly neurons. By antagonizing GABA A receptors, it disrupts normal inhibitory signaling, leading to increased neuronal excitability and the potential for convulsions . This compound has been shown to block inhibitory postsynaptic potentials in insect neurons and can influence cholinergic receptor activity in certain cell types . The disruption of GABAergic signaling by bicuculline methochloride can also affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, bicuculline methochloride binds competitively to the GABA A receptor, preventing GABA from activating the receptor and allowing chloride ions to pass through . This blockade results in decreased inhibitory signaling and increased neuronal excitability . Additionally, bicuculline methochloride can inhibit calcium-activated potassium channels, further modulating neuronal activity . The compound’s ability to block these channels contributes to its overall excitatory effects on neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bicuculline methochloride can vary over time. The compound is known to induce significant alterations in respiratory parameters when injected into specific brain regions . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that bicuculline methochloride can elicit changes in neuronal activity and respiratory responses, with the strength and duration of these effects varying based on the site of injection and the experimental conditions .

Dosage Effects in Animal Models

The effects of bicuculline methochloride in animal models are dose-dependent. Higher doses of the compound can induce convulsions and other adverse effects due to its potent antagonism of GABA A receptors . Studies have shown that bicuculline methochloride can significantly reduce auditory steady-state responses in rats at doses ranging from 1 to 4 mg/kg . The occurrence of convulsions and other toxic effects is consistent with the compound’s pharmacokinetics and its impact on GABAergic signaling .

Metabolic Pathways

Bicuculline methochloride is involved in metabolic pathways related to GABAergic neurotransmission. As a GABA A receptor antagonist, it disrupts the normal inhibitory signaling mediated by GABA . The compound’s interaction with calcium-activated potassium channels also influences metabolic flux and ion homeostasis within neurons . Detailed information on the specific metabolic pathways and enzymes involved in the metabolism of bicuculline methochloride is limited .

Transport and Distribution

Within cells and tissues, bicuculline methochloride is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target receptors is crucial for its pharmacological effects . Studies have shown that bicuculline methochloride can be effectively delivered to specific brain regions to elicit changes in neuronal activity and respiratory responses . Its distribution within the central nervous system is influenced by factors such as blood-brain barrier permeability and regional blood flow .

Subcellular Localization

Bicuculline methochloride’s subcellular localization is primarily associated with its target receptors, the GABA A receptors, which are located on the cell membrane . The compound’s binding to these receptors influences its activity and function within neurons. Additionally, bicuculline methochloride’s interaction with calcium-activated potassium channels can affect its localization and accumulation within specific subcellular compartments .

Propriétés

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJKFAMYSYWMND-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191956 | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-83-7, 53552-05-9 | |

| Record name | Bicuculline methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE METHOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of bicuculline methochloride?

A1: Bicuculline methochloride acts as a competitive antagonist at GABAA receptors. [, , , , , , ]

Q2: How does bicuculline methochloride exert its antagonistic effect on GABAA receptors?

A2: BMC binds to the GABA binding site on the GABAA receptor, preventing GABA from binding and activating the receptor. This effectively blocks the inhibitory action of GABA. [, , , , , , ]

Q3: What are the downstream effects of bicuculline methochloride binding to GABAA receptors?

A3: By blocking GABAA receptors, BMC inhibits the influx of chloride ions into neurons. This inhibition leads to neuronal depolarization and increased excitability, potentially resulting in convulsions. [, , , , , , , ]

Q4: Does bicuculline methochloride affect glycine receptors?

A4: While BMC primarily targets GABAA receptors, studies have shown that it can also antagonize glycine receptors, although with lower potency. [, , ]

Q5: Does bicuculline methochloride affect the binding of other ligands to the GABAA receptor complex?

A5: Yes, BMC has been shown to modulate the binding of benzodiazepines and other allosteric modulators to the GABAA receptor complex. [, , , ]

Q6: What is the molecular formula and weight of bicuculline methochloride?

A6: The molecular formula of bicuculline methochloride is C20H18ClNO6, and its molecular weight is 407.8 g/mol. (Note: Please confirm these values with a reliable chemical database.)

Q7: Is there spectroscopic data available for bicuculline methochloride?

A7: The provided research articles do not offer detailed spectroscopic data for BMC. Spectroscopic characterization, such as NMR or IR, would be necessary to obtain this information.

Q8: How stable is bicuculline methochloride under various conditions?

A8: Information regarding the stability of BMC under various conditions (temperature, pH, light exposure) is not provided in the research articles. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q9: What are the recommended storage conditions for bicuculline methochloride?

A9: The provided research articles do not explicitly state the recommended storage conditions for BMC. Consulting the manufacturer's instructions or conducting stability studies is essential for proper storage.

Q10: Does bicuculline methochloride possess any catalytic properties?

A10: BMC is not known to exhibit catalytic properties. It primarily functions as a receptor antagonist.

Q11: Have computational methods been used to study bicuculline methochloride and its interactions with GABAA receptors?

A11: While computational chemistry and modeling techniques can provide valuable insights into drug-receptor interactions, the provided research articles do not mention the use of such methods for BMC.

Q12: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of bicuculline methochloride?

A12: The provided research articles do not discuss specific formulation strategies for BMC.

Q13: What are the SHE regulations regarding the use and handling of bicuculline methochloride?

A13: The provided research articles do not specifically address SHE regulations for BMC. Researchers must consult their institution's guidelines and relevant safety data sheets for safe handling and disposal procedures.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bicuculline methochloride?

A14: The provided research articles primarily focus on the pharmacodynamic effects of BMC, with limited information on its pharmacokinetic properties. Further studies are needed to elucidate its ADME profile.

Q15: What in vitro and in vivo models have been used to study the effects of bicuculline methochloride?

A15: The provided research articles describe the use of various in vitro and in vivo models to investigate the effects of BMC, including:

Q16: Can bicuculline methochloride cross the blood-brain barrier?

A17: The research suggests BMC can cross the blood-brain barrier, as evidenced by its effects on neuronal activity and behavior following systemic administration in animal models. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1251383.png)

![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)